1,3-Dioxolo[4,5-h]quinolin-8(9H)-one
Description
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one, also known as Casimiroin (CAS 477-89-4), is a fused heterocyclic compound with a molecular formula of C₁₂H₁₁NO₄ . Its structure comprises a quinolin-8-one core fused with a 1,3-dioxolo ring at positions 4,5-h (Figure 1). This compound exhibits notable biological activities, including inhibition of quinone reductase 2 (NQO2) and aromatase, making it a candidate for anticancer and enzyme-targeted therapies .
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5aH-[1,3]dioxolo[4,5-h]quinolin-8-one |
InChI |
InChI=1S/C10H7NO3/c12-8-4-2-6-1-3-7-10(9(6)11-8)14-5-13-7/h1-4,6H,5H2 |
InChI Key |
SGQVFZHDHBHWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=NC(=O)C=CC3C=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one typically involves the use of anthranilic acid and chloroacetone as starting materials. The key step in the synthesis is the rearrangement of acetonyl-anthranilate. This method allows for the preparation of diversely substituted and functionalized derivatives of the compound .
Industrial Production Methods
While specific industrial production methods for 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one are not well-documented, the large-scale synthesis from anthranilic acid and chloroacetone suggests that similar methods could be adapted for industrial production. The scalability of the synthetic route makes it feasible for large-scale applications.
Chemical Reactions Analysis
Types of Reactions
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can yield different quinoline-based products.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached to the quinoline ring.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Research indicates that 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one exhibits significant anticancer properties. Studies have shown that it can inhibit cancer cell proliferation through mechanisms such as apoptosis and cell cycle arrest. For example, in vitro tests demonstrated a dose-dependent decrease in viability of human cancer cell lines when treated with this compound .
Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various bacterial strains. It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with low minimum inhibitory concentrations indicating high potency .
Neuroprotective Effects : There is emerging evidence suggesting that derivatives of this compound may serve as dual-target inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease. These compounds can inhibit acetylcholinesterase and monoamine oxidase enzymes, which are implicated in the pathophysiology of Alzheimer's .
Materials Science Applications
1,3-Dioxolo[4,5-h]quinolin-8(9H)-one is also explored for its potential use in materials science. Its stability and reactivity make it suitable for synthesizing advanced materials and chemical intermediates. The compound's unique electronic properties allow it to be utilized in studies related to molecular interactions and electronic applications .
Case Studies and Research Findings
Several studies have investigated the applications of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one:
- Antioxidant Activity Study : Assays such as DPPH and ABTS demonstrated significant antioxidant capacity, indicating potential protective effects against oxidative stress .
- Antimicrobial Efficacy Tests : In vitro studies confirmed bactericidal effects against multiple bacterial strains with low MIC values .
- Cancer Cell Proliferation Research : The compound was shown to induce apoptosis in cancer cells through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 1,3-Dioxolo[4,5-h]quinolin-8(9H)-one involves its interaction with various molecular targets and pathways. For instance, it acts as a topoisomerase inhibitor, interfering with the action of enzymes that regulate DNA topology . This inhibition can lead to the induction of apoptosis in cancer cells, making it a potential antineoplastic agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticonvulsant Activity
- Casimiroin Analogues: 5-Substituted benzodiazepinones (e.g., compound 4 in ) showed reduced anticonvulsant activity (ED₅₀ > 100 mg/kg) compared to the prototype GYKI 52466 (ED₅₀ = 8.2 mg/kg). The 4-aminophenyl fragment is critical for potency, while methyl or vinyl substitutions diminish efficacy .
Anticancer Activity
- Thieno-Fused Derivatives: [1,3]dioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones demonstrated IC₅₀ values <10 µM against triple-negative breast cancer cells, comparable to podophyllotoxin .
- Chromenone Derivatives: 7-Benzylidene-[1,3]dioxolo[4,5-g]chromen-8-one (4a) exhibited potent cytotoxicity (IC₅₀ = 2.1 µM) against MCF-7 cells, highlighting the role of the dioxolo ring in bioactivity .
Enzyme Inhibition
- Casimiroin : Inhibits NQO2 (IC₅₀ = 0.8 µM) and aromatase (IC₅₀ = 5.2 µM), with methoxy and methyl groups enhancing binding to catalytic sites .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
